SR 2640 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

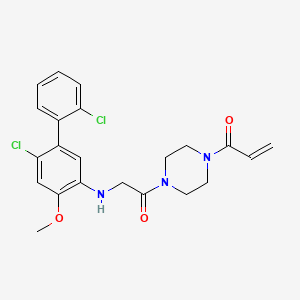

SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . It is a potent and selective competitive antagonist of leukotriene D4 and E4 . It is used as a tool to study pro-inflammatory responses .

Molecular Structure Analysis

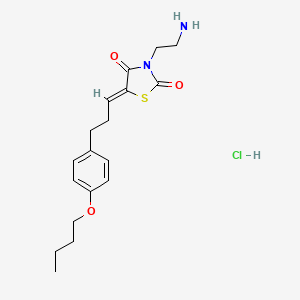

The molecular formula of SR 2640 Hydrochloride is C23H18N2O3.HCl . The molecular weight is 406.87 . It appears as a yellow powder with a tan cast .科学的研究の応用

SR 2640 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Antagonism of Leukotriene Receptors: SR 2640 Hydrochloride is a potent and selective competitive antagonist of leukotriene D4 and E4 receptors. It inhibits LTD4-induced contractions in guinea pig ileum and trachea, suggesting its potential use in studying respiratory conditions .

Anti-inflammatory Research: Due to its ability to inhibit leukotriene receptors, SR 2640 Hydrochloride may be used in anti-inflammatory research, particularly in understanding the chemotaxis of human polymorphonuclear neutrophils (PMNs) and exploring new treatments for inflammatory diseases .

Pharmacological Studies: As an orally active compound, SR 2640 Hydrochloride can be used in pharmacological studies to investigate its bioavailability, metabolism, and therapeutic potential in various conditions related to leukotriene receptor activity .

Respiratory System Research: Research involving SR 2640 Hydrochloride can contribute to a better understanding of respiratory system functions and disorders, given its effects on guinea pig ileum and trachea contractions .

Enzyme Inhibition and Signaling Pathways: While the precise mechanism of action is not fully elucidated, SR 2640 Hydrochloride is believed to involve the inhibition of specific enzymes and signaling pathways within the body, making it a valuable tool for biochemical research .

Development of Antagonists: The compound’s selective antagonism properties make it a candidate for the development of new antagonists targeting specific receptors involved in various physiological and pathological processes .

作用機序

Target of Action

SR 2640 Hydrochloride is a subtype-specific CysLT1 leukotriene receptor antagonist . The CysLT1 receptor is a member of the G protein-coupled receptor superfamily . This receptor is activated by leukotrienes LTC4 and LTD4 .

Mode of Action

SR 2640 Hydrochloride interacts with its target, the CysLT1 receptor, in a competitive manner . It inhibits the binding of leukotrienes LTC4 and LTD4 to the CysLT1 receptor . This results in the inhibition of calcium mobilization, which is a key event in the activation of various cellular responses .

Biochemical Pathways

The CysLT1 receptor, when activated by LTC4 and LTD4, modulates inositol phospholipid hydrolysis and calcium mobilization . These biochemical pathways are involved in pro-inflammatory events such as constriction of airways and vascular smooth muscle, increased endothelial membrane permeability leading to plasma exudation and edema, and an enhanced secretion of viscous mucus .

Pharmacokinetics

It is soluble in dmso at 50 mg/ml , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The antagonistic action of SR 2640 Hydrochloride on the CysLT1 receptor leads to several effects. In a guinea pig model of ileum and trachea contractions, SR 2640 Hydrochloride inhibited bronchoconstriction . It also inhibited the increase in the level of free intracellular Ca2+ and production of inositol phosphates in human polymorphonuclear neutrophils (PMN) . Furthermore, it selectively inhibited the migration of canine PMNs towards LTB4 .

Action Environment

It is known that the compound should be stored refrigerated at 2–8°c , suggesting that temperature could affect its stability As for its action and efficacy, these could potentially be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations

Safety and Hazards

特性

IUPAC Name |

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYWFCTUKABKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

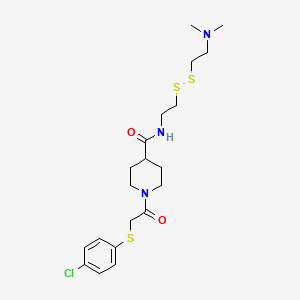

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

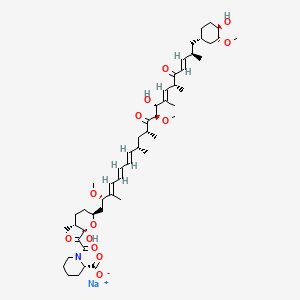

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

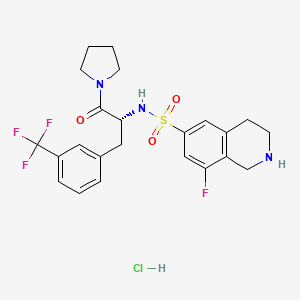

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)